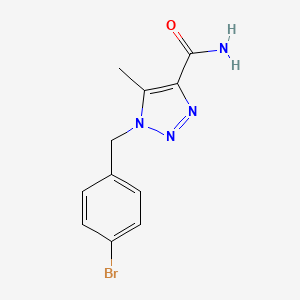

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

説明

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobenzyl group, a methyl group, and a carboxamide group attached to the triazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-bromobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Substitution Reactions

The bromine atom on the benzyl group serves as a reactive site for nucleophilic substitution. This reactivity is leveraged to introduce diverse functional groups, enabling structural diversification.

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications, particularly at the N1 and C4 positions, to generate pharmacologically relevant derivatives.

Carboxamide Modifications

The carboxamide group (-CONH₂) is chemically versatile, enabling conversion to carboxylic acids, esters, or acyl chlorides.

Cross-Coupling and Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions and transition-metal-catalyzed couplings to form complex heterocycles.

Key Research Findings

- Regioselectivity in Arylation : Palladium-catalyzed C–H functionalization at the C5 position of the triazole ring proceeds with >95% regioselectivity, enabling rapid access to polyaromatic systems .

- Stability Under Acidic Conditions : The carboxamide group resists hydrolysis below pH 3, making it suitable for acidic reaction environments .

- Biological Relevance : N1-alkylated derivatives exhibit enhanced binding to kinase targets (e.g., MET, PDGFRA) due to improved hydrophobic interactions .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance, a study demonstrated that triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The introduction of specific substituents on the triazole ring can enhance their anti-tumor activity.

Case Study : A study published in the Molecules journal evaluated the synthesis and anticancer activities of several triazole derivatives. The results indicated that compounds with bromobenzyl substituents showed promising activity against glioma cells, suggesting their potential as lead compounds for developing novel anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazoles are known for their effectiveness against a range of bacterial and fungal strains.

Case Study : An updated review on triazole derivatives noted that compounds similar to this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that such compounds could be developed into new antibiotics to combat resistant strains .

Agricultural Applications

Triazole compounds are utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound may impart specific fungicidal properties.

Case Study : Research has shown that triazole derivatives can effectively control plant diseases caused by fungi. For example, a study indicated that certain triazoles significantly reduced the incidence of fungal infections in crops, enhancing yield and quality .

Material Science Applications

In addition to biological applications, triazoles are being explored for their utility in material science. Their ability to form coordination complexes with metals makes them valuable in developing new materials.

Case Study : A study focused on synthesizing metal-organic frameworks (MOFs) using triazole derivatives demonstrated that these compounds could enhance the structural integrity and thermal stability of the frameworks. This opens avenues for applications in gas storage and separation technologies .

Data Summary Table

作用機序

The mechanism of action of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with nucleic acid synthesis by binding to DNA or RNA, leading to the inhibition of cell proliferation .

類似化合物との比較

- 1-(4-Bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

- 1-(4-Bromobenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide

- 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science .

生物活性

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 296.12 g/mol. Its melting point is reported at 188 °C . The presence of the triazole ring is significant for its biological activity, as triazole derivatives have been widely studied for their pharmacological properties.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as thymidylate synthase inhibition .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | TS Inhibition |

| Compound B | HCT-116 | 2.6 | TS Inhibition |

| Compound C | HepG2 | 1.4 | TS Inhibition |

In a study evaluating various triazole derivatives, compounds demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against different cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial capabilities .

Table 2: Antimicrobial Activity Data

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

Case Studies

A study highlighted the synthesis and evaluation of various triazole derivatives, including those similar to this compound. The findings indicated that these compounds could effectively inhibit bacterial growth and displayed significant cytotoxicity against cancer cell lines .

Mechanistic Insights

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets within cells. For instance, the inhibition of thymidylate synthase (TS) has been identified as a key mechanism through which these compounds exert their anticancer effects. Additionally, molecular docking studies suggest that these compounds can bind effectively to target enzymes involved in cancer proliferation and microbial resistance .

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYZPKPDOFNAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701158499 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701158499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-48-8 | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701158499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。